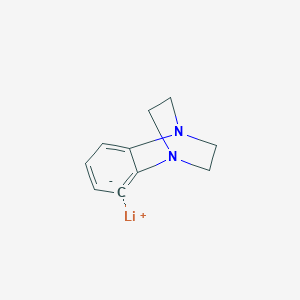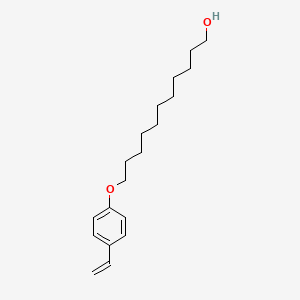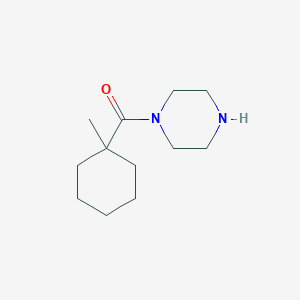
N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide typically involves the Pfitzinger reaction, followed by thermal decarboxylation and coupling with N,N-dimethylethylenediamine via a mixed anhydride method using isobutyl chloroformate . This method allows for the efficient production of the compound with high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure consistency and cost-effectiveness.
Analyse Des Réactions Chimiques
N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting topoisomerase I and II, enzymes responsible for relieving torsional strain during DNA replication and transcription . By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide is similar to other DNA-intercalating agents such as:
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Both compounds inhibit topoisomerase I and II, but DACA has been more extensively studied and is currently in clinical trials.
Triazoloacridone (C-1305): This compound also acts as a DNA intercalator and has shown potent anticancer activity.
Amsacrine (m-AMSA): Another DNA intercalator that inhibits topoisomerase II and is used in the treatment of certain cancers.
This compound stands out due to its unique quinoline structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other intercalators.
Propriétés
Numéro CAS |
131862-17-4 |
|---|---|
Formule moléculaire |
C18H19N3O |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]benzo[f]quinoline-5-carboxamide |
InChI |
InChI=1S/C18H19N3O/c1-21(2)11-10-20-18(22)16-12-13-6-3-4-7-14(13)15-8-5-9-19-17(15)16/h3-9,12H,10-11H2,1-2H3,(H,20,22) |
Clé InChI |
LLTWZRJDWCIVIT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC2=CC=CC=C2C3=C1N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)

![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)



![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)

![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)




![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
